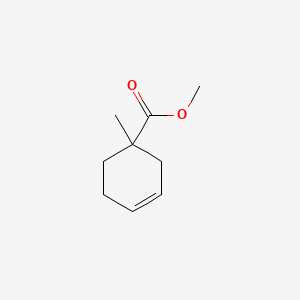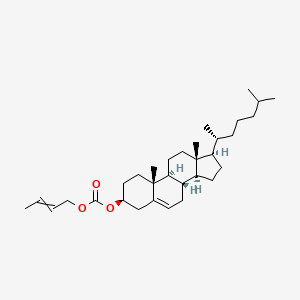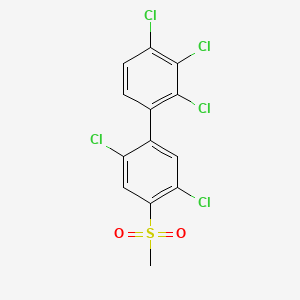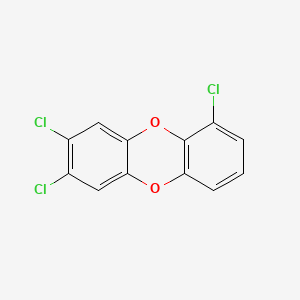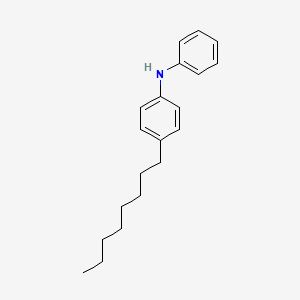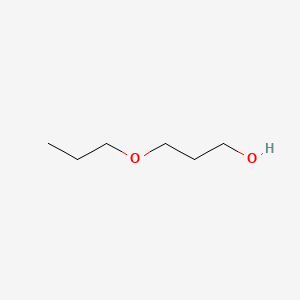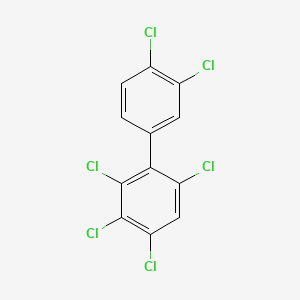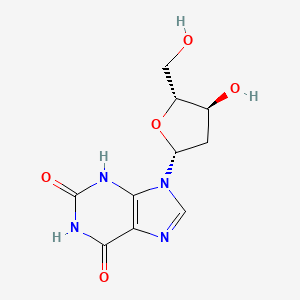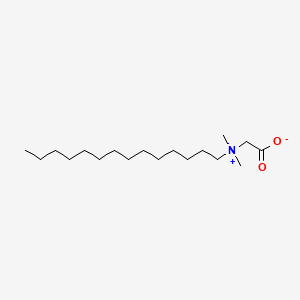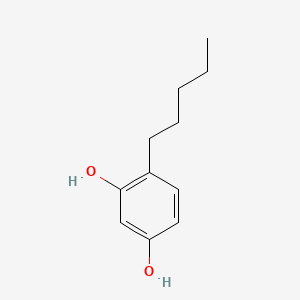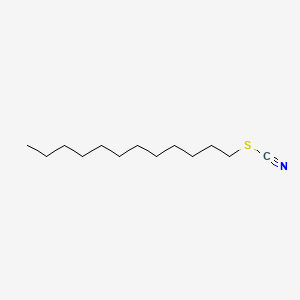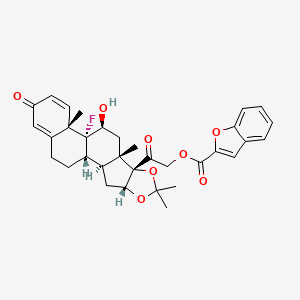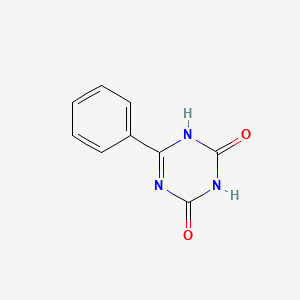
6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,3,5-Triazines can undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can vary widely depending on the specific compound. For example, 6-Methyl-1,3,5-triazine-2,4-diamine is a powder with a melting point of 274-276 °C (lit.) .Applications De Recherche Scientifique
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Summary of Application: This research focuses on the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
- Methods of Application: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .
- Results: The 2,4,6-trialkoxy-1,3,5-triazines were prepared in moderate to high yields (52 - 89 %) .
1,3,5-Triazine-based Polymer
- Summary of Application: This study involves the synthesis of six s-triazine-based polymers through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
- Methods of Application: The polymers were prepared using conventional heating and microwave irradiation. They were characterized using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) .
- Results: The microwave irradiation provided the target polymers in less reaction time with higher yields and purities. The thermal behavior of the prepared polymers was enhanced by the microwave technique .
Biological Applications of 1,3,5-Triazine Derivatives
- Summary of Application: Several 1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
- Methods of Application: The methods involve the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .
- Results: The results of these studies have shown beneficial properties of these compounds in various biological applications .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Summary of Application: This research focuses on the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
- Methods of Application: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .
- Results: The 2,4,6-trialkoxy-1,3,5-triazines were prepared in moderate to high yields (52 - 89 %) .
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine
- Summary of Application: This study involves the synthesis of four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction .
- Methods of Application: Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(ii)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks .
- Results: CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst, while CoNC-B derived from a mixture of compound 1 and dicyandiamide shows almost identical onset potential but remarkably more positive half-wave potential as well as higher limiting current density as compared to commercial Pt/C catalysts .
1,3,5-Triazine-based Polymer
- Summary of Application: This study involves the synthesis of six s-triazine-based polymers through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
- Methods of Application: The polymers were prepared using conventional heating and microwave irradiation. They were characterized using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) .
- Results: The microwave irradiation provided the target polymers in less reaction time with higher yields and purities. The thermal behavior of the prepared polymers was enhanced by the microwave technique .
Orientations Futures
Propriétés
IUPAC Name |
6-phenyl-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKPZSCTAFFXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225562 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
7459-63-4 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



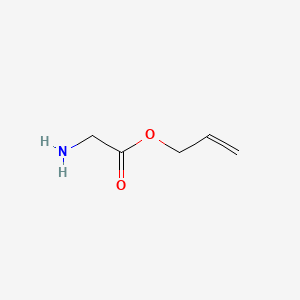
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
